N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2-chlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4OS/c17-14-5-2-1-4-12(14)10-15(22)18-8-6-13-11-23-16(20-13)21-9-3-7-19-21/h1-5,7,9,11H,6,8,10H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYPURXPEZNYRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCC2=CSC(=N2)N3C=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2-chlorophenyl)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring is synthesized through cyclization reactions.
Thiazole Ring Formation: The thiazole ring is then introduced via a condensation reaction with appropriate thioamide and α-haloketone.
Linking the Rings: The pyrazole and thiazole rings are linked through an ethyl chain using alkylation reactions.
Introduction of the Chlorophenyl Group: The final step involves the acylation of the intermediate with 2-chlorophenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Oxidized derivatives of the pyrazole and thiazole rings.
Reduction: Amine derivatives of the acetamide moiety.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole and pyrazole rings exhibit notable antimicrobial properties.
Mechanism of Action:
- The thiazole moiety is known to interact with bacterial enzymes, disrupting their function and leading to cell death.
Case Studies:
- In vitro studies have shown effectiveness against various bacterial strains such as E. coli, S. aureus, and B. subtilis. For example, one study reported zones of inhibition ranging from 15 mm to 20 mm against these bacteria.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 15 |
| 10c | S. aureus | 18 |
| 10g | B. subtilis | 20 |
Anticancer Activity
The anticancer potential of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2-chlorophenyl)acetamide has garnered attention due to its ability to inhibit key oncogenic pathways.
Mechanism:
- The compound may inhibit kinases involved in cell proliferation, such as BRAF(V600E) and EGFR, which are critical in various cancers.
Case Studies:
- Research indicates that derivatives can induce apoptosis in cancer cell lines, suggesting potential for development as anticancer agents .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties.
Mechanism:
- It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Research Findings:
- Various assays have confirmed its efficacy in reducing inflammation markers, indicating potential therapeutic applications in inflammatory diseases .
Enzyme Inhibition
This compound has shown promise in enzyme inhibition studies.
Xanthine Oxidase Inhibition:
- Some derivatives have demonstrated moderate inhibitory activity against xanthine oxidase, which is relevant in treating conditions like gout or hyperuricemia .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the biological activity of this compound.
Substituent Effects:
- Modifications at specific positions on the pyrazole or thiazole rings can significantly enhance or reduce biological activity.
Electronic Properties:
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2-chlorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its biological activity.
Comparison with Similar Compounds
Positional Isomers and Substituent Effects
- N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(4-chlorophenyl)acetamide (): The 4-chlorophenyl isomer differs only in the chlorine position. Such positional changes are critical in medicinal chemistry for optimizing pharmacokinetics .
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():
The dichlorophenyl group increases electron-withdrawing effects, while the thiazol-2-yl amine lacks the pyrazole-thiazole-ethyl chain. The dihedral angle between the dichlorophenyl and thiazole rings (79.7°) suggests a twisted conformation, which may reduce planarity and intermolecular interactions compared to the target compound .
Heterocyclic Modifications
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide ():
Replacing the pyrazolyl-thiazole-ethyl group with a benzothiazole bearing a trifluoromethyl group introduces a larger aromatic system and strong electron-withdrawing effects. This modification likely enhances metabolic stability but reduces conformational flexibility. Synthesis via microwave irradiation (75% yield) demonstrates efficient coupling methods .N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide ():
The triazole ring and naphthyloxy group increase steric bulk and lipophilicity. IR data (C=O stretch at 1678 cm⁻¹, C-Cl at 785 cm⁻¹) and HRMS ([M+H]⁺: 393.1112) provide benchmarks for comparing spectral profiles with the target compound .
Structural Conformation and Hydrogen Bonding
- 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ():
The dihydro-pyrazole ring introduces a planar amide group with N–H···O hydrogen bonding (R₂²(10) motifs), stabilizing dimer formation. Dihedral angles (48.45°–80.70°) between aromatic rings highlight conformational rigidity compared to the target compound’s ethyl-linked thiazole-pyrazole system .
Physicochemical and Structural Properties
| Compound Name | Key Features | Synthesis Method | Notable Properties |
|---|---|---|---|
| Target Compound | 2-Chlorophenyl, pyrazolyl-thiazole-ethyl | Likely amidation | Flexible ethyl spacer, H-bond potential |
| N-(6-Trifluoromethylbenzothiazole-2-yl) analog | Benzothiazole, CF₃ substituent | Microwave irradiation | High metabolic stability, rigid structure |
| 2-(2,6-Dichlorophenyl)-thiazol-2-yl analog | Dichlorophenyl, thiazol-2-yl | Traditional amidation | Twisted conformation (79.7° dihedral) |
| 4-((Naphthalen-1-yloxy)methyl)-triazol-1-yl | Triazole, naphthyloxy | 1,3-dipolar cycloaddition | High lipophilicity, bulky substituent |
Biological Activity
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2-chlorophenyl)acetamide, a compound featuring a unique structural combination of pyrazole and thiazole moieties, has garnered attention for its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview of its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H15ClN4OS. The compound's structure includes:
- Pyrazole Ring : Known for its role in various pharmacological activities.
- Thiazole Ring : Often associated with antimicrobial and anticancer properties.
- Chlorophenyl Group : Enhances lipophilicity, potentially improving bioavailability.
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. For instance, a study evaluated various derivatives of pyrazole-thiazole hybrids, revealing the following Minimum Inhibitory Concentration (MIC) values against pathogenic bacteria:
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 3a | Staphylococcus aureus | 50 |
| 3e | Escherichia coli | 62.5 |
| 3h | Pseudomonas aeruginosa | 50 |
| 3i | Streptococcus pyogenes | 62.5 |
These findings indicate that certain derivatives exhibit superior potency compared to standard antibiotics like Ampicillin .
Antifungal and Anthelmintic Activity
Additionally, the compound has shown promising antifungal activity. In vitro tests demonstrated significant efficacy against fungal strains, with some compounds achieving MIC values as low as 0.22 μg/mL . Furthermore, anthelmintic evaluations against Pheretima posthuma earthworms indicated effective paralysis and mortality rates, suggesting potential for treating parasitic infections .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, compounds derived from this structure have demonstrated cytotoxic effects on various cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (lung cancer) | 49.85 |
| HCT116 (colon cancer) | 0.067 |
These results underscore the compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells .
The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. For instance:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- DNA Binding : Evidence suggests that it can bind to DNA, disrupting replication processes in cancer cells .
Case Studies
In one notable case study, researchers synthesized a series of pyrazole-thiazole derivatives and evaluated their biological activities through molecular docking studies. The results indicated strong binding affinities to target proteins associated with cancer proliferation . This study not only confirmed the biological activity but also provided insights into the structure-activity relationship (SAR), guiding future drug design efforts.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2-chlorophenyl)acetamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling, as demonstrated for structurally similar acetamide derivatives. A typical protocol involves reacting 2-(2-chlorophenyl)acetic acid with a thiazole-ethylamine intermediate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, followed by purification via slow evaporation from methanol/acetone (1:1) . Yield optimization requires strict temperature control (273 K), stoichiometric equivalence of reactants, and sequential extraction to remove byproducts.
Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 100–150 K minimizes thermal motion artifacts. For refinement, SHELXL (part of the SHELX suite) is widely used due to its robustness in handling small-molecule structures, even with high torsional flexibility. Hydrogen atoms are typically placed in calculated positions using a riding model .
Q. What spectroscopic techniques are critical for confirming the identity of this compound?
- Methodological Answer :
- 1H/13C NMR : To verify substituent positions on the pyrazole and thiazole rings.
- IR Spectroscopy : Confirms the presence of amide C=O (~1650–1700 cm⁻¹) and N–H stretches (~3200 cm⁻¹).
- LC-MS : Validates molecular weight and purity.
- Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S, Cl) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound, and what tools are recommended?
- Methodological Answer :
- PASS Program : Predicts potential biological targets (e.g., enzyme inhibition, receptor modulation) based on structural motifs.
- Molecular Docking (AutoDock/Vina) : Models interactions with proteins (e.g., kinases, GPCRs) using the compound’s 3D structure (optimized via DFT at the B3LYP/6-31G* level).
- ADMET Prediction (SwissADME) : Assesses pharmacokinetic properties, such as solubility and cytochrome P450 interactions .
Q. How can researchers resolve contradictions in reported bioactivity data for structurally analogous acetamide derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized assays (e.g., IC50 values from MTT cytotoxicity tests).
- Structural-Activity Relationship (SAR) Studies : Identify critical substituents (e.g., chloro vs. fluoro at the phenyl ring) using QSAR models.
- Crystallographic Validation : Confirm stereochemical consistency across studies to rule out conformational effects .
Q. What experimental and computational strategies are effective for analyzing hydrogen-bonding networks in the crystal lattice?
- Methodological Answer :
- SC-XRD : Identify R₂²(8) or R₂²(10) motifs via Mercury (CCDC) visualization.
- Hirshfeld Surface Analysis (CrystalExplorer) : Quantifies intermolecular interactions (e.g., N–H⋯N vs. C–H⋯π).
- DFT Calculations (Gaussian/MultiWfn) : Calculate electrostatic potential surfaces to predict interaction strengths .
Q. How does the compound’s torsional flexibility (e.g., dihedral angles between thiazole and pyrazole rings) impact its pharmacological properties?
- Methodological Answer :
- Conformational Sampling (Molecular Dynamics) : Simulate rotational barriers using AMBER/CHARMM force fields.
- Pharmacophore Mapping (MOE) : Identify bioactive conformers via alignment with known ligands.
- Experimental Validation : Compare activity of constrained analogs (e.g., bridged derivatives) .
Q. What strategies mitigate challenges in solubility for in vitro assays, given the compound’s hydrophobic moieties?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
- Nanoparticle Formulation : Encapsulate in PLGA or liposomes to enhance aqueous dispersion.
- Salt Formation : Introduce sulfonate or hydrochloride salts via acid/base reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
